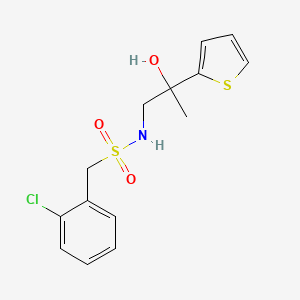
1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of various cytokines and growth factors, and their dysregulation has been implicated in a number of autoimmune and inflammatory diseases. CP-690,550 has shown promise as a therapeutic agent in the treatment of such diseases, and has been the subject of extensive scientific research.
作用機序
1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, this compound can reduce the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in inflammation and clinical symptoms.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and human clinical trials. These include a reduction in the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, as well as a reduction in the number of activated immune cells in inflamed tissues. This compound has also been shown to improve clinical symptoms such as joint swelling and pain in animal models of rheumatoid arthritis.
実験室実験の利点と制限
One advantage of 1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide in lab experiments is its specificity for JAK enzymes, which allows for a more targeted approach to studying the role of JAK signaling in various biological processes. However, one limitation is that this compound is a small molecule inhibitor, and as such may have off-target effects that could complicate interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research on 1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide and related JAK inhibitors. These include further studies on the efficacy and safety of this compound in various autoimmune and inflammatory diseases, as well as studies on the role of JAK signaling in other biological processes such as cancer development and progression. Additionally, there is ongoing research on the development of more selective and potent JAK inhibitors that may have improved efficacy and safety profiles compared to this compound.
合成法
The synthesis of 1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 2-(thiophen-2-yl)ethanol to form 1-(2-chlorophenyl)-2-(thiophen-2-yl)ethanol. This intermediate is then reacted with methanesulfonyl chloride to form 1-(2-chlorophenyl)-2-(thiophen-2-yl)ethyl methanesulfonate. The final step involves the reaction of this intermediate with 2-amino-2-(hydroxymethyl)propane-1,3-diol to form this compound.
科学的研究の応用
1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide has been extensively studied for its potential use in the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and improving clinical symptoms in animal models of these diseases, and has also shown promise in early clinical trials in humans.
特性
IUPAC Name |
1-(2-chlorophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-14(17,13-7-4-8-20-13)10-16-21(18,19)9-11-5-2-3-6-12(11)15/h2-8,16-17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMVKNIMMRNAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=CC=C1Cl)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Morpholin-4-yl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2948164.png)
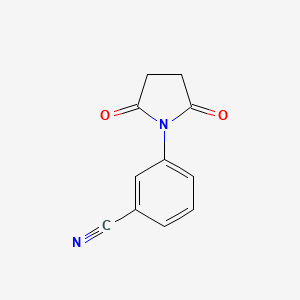
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2948166.png)
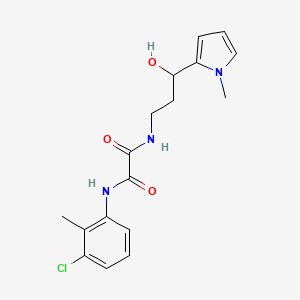

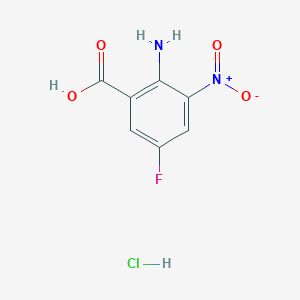
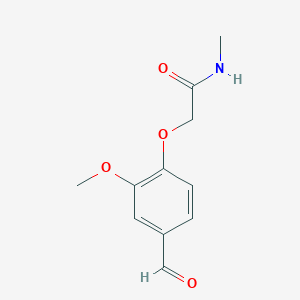
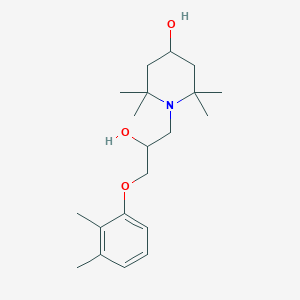
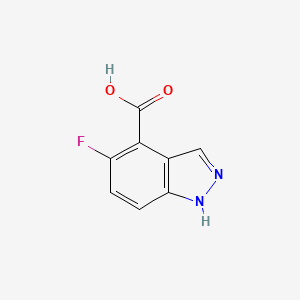
![N-methyl-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2948177.png)
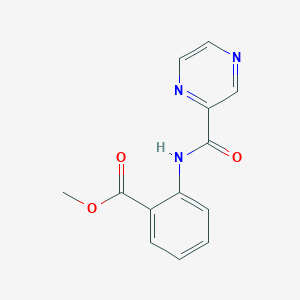
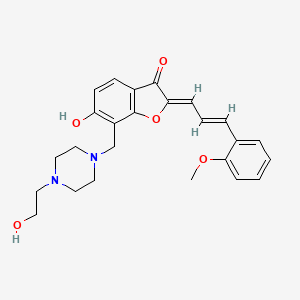
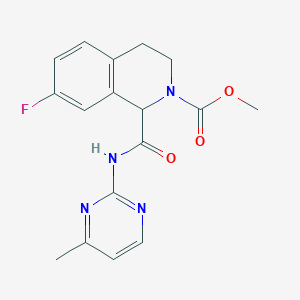
![4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2948185.png)